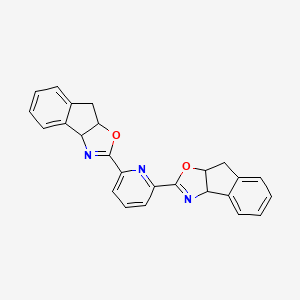![molecular formula C6H10N2O8+2 B13387175 [(3S,3aS,6R,6aS)-3-[hydroxy(oxo)azaniumyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl]oxy-hydroxy-oxoazanium](/img/structure/B13387175.png)
[(3S,3aS,6R,6aS)-3-[hydroxy(oxo)azaniumyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl]oxy-hydroxy-oxoazanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isosorbide dinitrate is a medication primarily used to treat heart-related conditions such as angina pectoris and heart failure. It belongs to the nitrate family of medications and works by dilating blood vessels, making it easier for blood to flow and reducing the heart’s workload . Isosorbide dinitrate is available in various forms, including oral tablets and sublingual tablets .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Isosorbide dinitrate is synthesized from isosorbide, which is derived from sorbitol. The synthesis involves nitration of isosorbide using a mixture of nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process .
Industrial Production Methods
In industrial settings, isosorbide dinitrate is produced by carefully controlling the nitration reaction to ensure high yield and purity. The process involves the use of large-scale reactors and stringent safety measures due to the explosive nature of the nitrating agents .
Análisis De Reacciones Químicas
Types of Reactions
Isosorbide dinitrate undergoes several types of chemical reactions, including:
Hydrolysis: Isosorbide dinitrate can be hydrolyzed to form isosorbide mononitrate and nitric acid.
Reduction: It can be reduced to isosorbide and nitric oxide.
Oxidation: It can undergo oxidation to form various nitrogen oxides.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and a catalyst such as an acid or base.
Reduction: Commonly involves reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: Often involves oxidizing agents such as potassium permanganate or ozone.
Major Products Formed
Hydrolysis: Isosorbide mononitrate and nitric acid.
Reduction: Isosorbide and nitric oxide.
Oxidation: Various nitrogen oxides.
Aplicaciones Científicas De Investigación
Isosorbide dinitrate has a wide range of applications in scientific research:
Medicine: Used to treat angina pectoris and heart failure by dilating blood vessels and improving blood flow.
Biology: Studied for its effects on nitric oxide production and its role in vasodilation.
Chemistry: Used as a model compound to study nitration reactions and the stability of nitrate esters.
Mecanismo De Acción
Isosorbide dinitrate works by releasing nitric oxide, which activates the enzyme guanylate cyclase. This activation increases the levels of cyclic guanosine monophosphate (cGMP), leading to the relaxation of smooth muscle fibers in blood vessels. The relaxation of these muscles results in vasodilation, which reduces the workload on the heart and improves blood flow .
Comparación Con Compuestos Similares
Similar Compounds
Isosorbide mononitrate: Similar in structure and function but has a longer duration of action.
Nitroglycerin: Another nitrate used for similar indications but with a faster onset of action.
Uniqueness
Isosorbide dinitrate is unique in its balance of onset and duration of action, making it suitable for both acute and chronic management of angina pectoris. Its ability to be administered in various forms also adds to its versatility .
Propiedades
Fórmula molecular |
C6H10N2O8+2 |
|---|---|
Peso molecular |
238.15 g/mol |
Nombre IUPAC |
[(3S,3aS,6R,6aS)-3-[hydroxy(oxo)azaniumyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl]oxy-hydroxy-oxoazanium |
InChI |
InChI=1S/C6H10N2O8/c9-7(10)15-3-1-13-6-4(16-8(11)12)2-14-5(3)6/h3-6H,1-2H2,(H,9,10)(H,11,12)/q+2/t3-,4+,5-,6-/m1/s1 |
Clave InChI |
DMMQZIBZUALXRG-JGWLITMVSA-N |
SMILES isomérico |
C1[C@H]([C@@H]2[C@H](O1)[C@H](CO2)O[N+](=O)O)O[N+](=O)O |
SMILES canónico |
C1C(C2C(O1)C(CO2)O[N+](=O)O)O[N+](=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


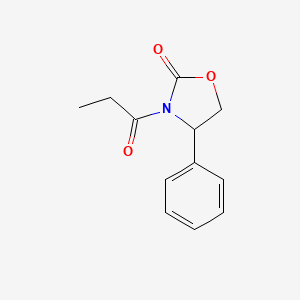
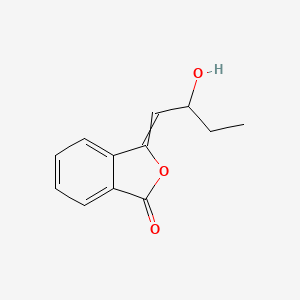
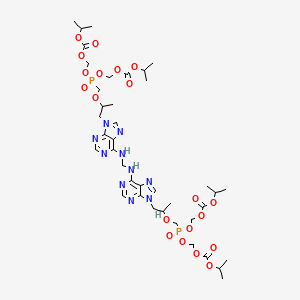
![3-Methyl-2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoic acid](/img/structure/B13387122.png)
![1'-Benzyl-2,3-dihydrospiro[indene-1,4'-piperidine] maleate](/img/structure/B13387125.png)
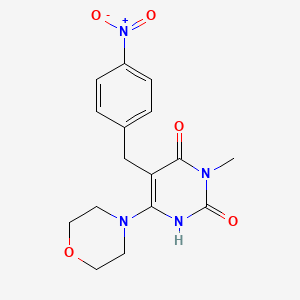
![7-[4-(2,3-Dihydroxy-3-methylbutoxy)-3-methoxyphenyl]-2,2-dimethylpyrano[3,2-g]chromen-6-one](/img/structure/B13387134.png)
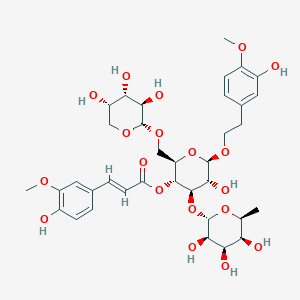
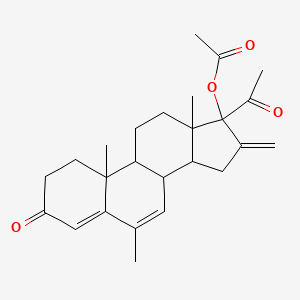
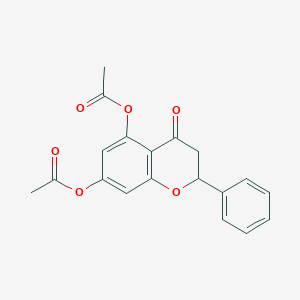
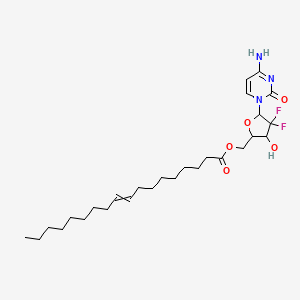
![N-[3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide](/img/structure/B13387182.png)
